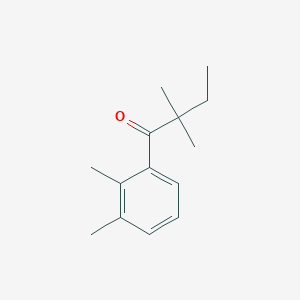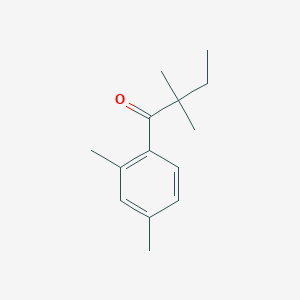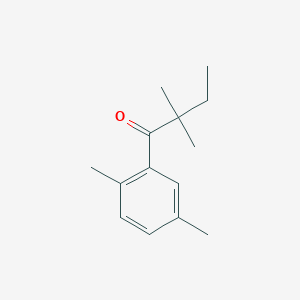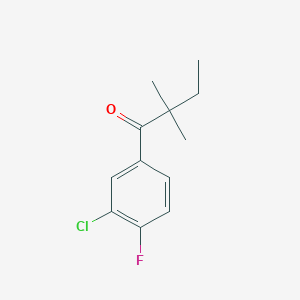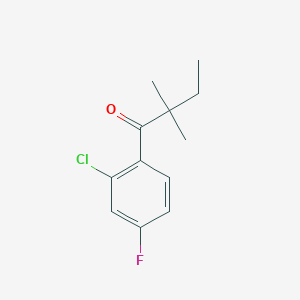
4-Bromo-3-fluorophenyl cyclopentyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3-fluorophenyl cyclopentyl ketone” is a chemical compound with the molecular formula C12H12BrFO . It has a molecular weight of 271.13 . It is a colorless oil and is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Molecular Structure Analysis
The InChI code for “4-Bromo-3-fluorophenyl cyclopentyl ketone” is1S/C12H12BrFO/c13-10-6-5-9 (7-11 (10)14)12 (15)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“4-Bromo-3-fluorophenyl cyclopentyl ketone” is a colorless oil . It has a molecular weight of 271.13 and a molecular formula of C12H12BrFO .Wissenschaftliche Forschungsanwendungen
Ketamine Derivative Synthesis
4-Bromo-3-fluorophenyl cyclopentyl ketone is utilized in the synthesis of novel ketamine derivatives. For instance, it has been used in the development of fluoroketamine, a fluoroderivative of ketamine. This synthesis involves a multistep process, including a Grignard reaction and bromination to obtain α-bromo-cyclopentyl-(2-fluorophenyl)-ketone, followed by further reactions to form the final derivative. This research indicates potential advantages over ketamine in effective dose and recovery time (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Neuroleptic Activity Research
Another area of research involves the synthesis of trans-(2-aminomethyl)-cyclopentyl aryl ketones, which includes derivatives of 4-bromo-3-fluorophenyl cyclopentyl ketone. These compounds are synthesized for their potential neuroleptic activity, demonstrating the compound's relevance in psychiatric medication research (Caamaño et al., 1987).
Cytotoxic Agent Development
Research into 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which can be synthesized using similar chemical structures to 4-bromo-3-fluorophenyl cyclopentyl ketone, explores their potential as cytotoxic agents. This indicates the compound's potential use in developing treatments for diseases such as cancer (Mete, Gul, & Kazaz, 2007).
Polymer Synthesis
The compound is also involved in the synthesis of polyaryletherketones, which are high molecular weight crystalline polymers. This research is significant for materials science, particularly in developing new polymers with specific properties (Attwood et al., 1981).
Improved Synthesis Methods
Additionally, there's research focused on improving and optimizing the synthetic methods of compounds like 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, which are structurally related to 4-bromo-3-fluorophenyl cyclopentyl ketone. This highlights the ongoing efforts to enhance the efficiency and feasibility of synthesizing such compounds, potentially for industrial production (Zheng Min, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-bromo-3-fluorophenyl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTWBENFWHDUQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642568 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorophenyl cyclopentyl ketone | |
CAS RN |
898791-58-7 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


